molecular formula C22H18N4O3 B2777592 3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE CAS No. 1797267-59-4

3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE

Cat. No.: B2777592
CAS No.: 1797267-59-4
M. Wt: 386.411
InChI Key: TUKCXQLFUHACFE-UHFFFAOYSA-N
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Description

3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can be studied using techniques like X-ray crystallography or molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHOXY-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for various applications, from drug development to material science.

Properties

IUPAC Name

3-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-28-18-9-4-7-16(12-18)22(27)24-19-10-3-2-6-15(19)13-20-25-21(26-29-20)17-8-5-11-23-14-17/h2-12,14H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCXQLFUHACFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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